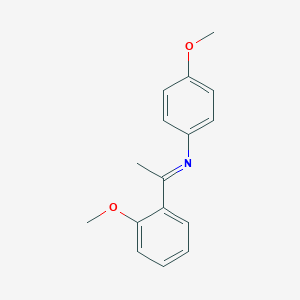![molecular formula C19H27NO B12591405 [6-(Dibutylamino)naphthalen-1-YL]methanol CAS No. 591253-39-3](/img/structure/B12591405.png)
[6-(Dibutylamino)naphthalen-1-YL]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[6-(Dibutylamino)naphthalen-1-YL]methanol is a chemical compound with the molecular formula C18H27NO It is known for its unique structure, which includes a naphthalene ring substituted with a dibutylamino group and a methanol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [6-(Dibutylamino)naphthalen-1-YL]methanol typically involves the reaction of naphthalene derivatives with dibutylamine and formaldehyde. The process can be summarized as follows:
Starting Materials: Naphthalene, dibutylamine, and formaldehyde.
Reaction Conditions: The reaction is usually carried out in the presence of a catalyst, such as an acid or base, under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to handle the increased volume of reactants.
Catalysts: Industrial catalysts are employed to enhance the reaction rate and yield.
Purification: The final product is purified using techniques such as distillation or crystallization to ensure high purity.
Analyse Chemischer Reaktionen
Types of Reactions
[6-(Dibutylamino)naphthalen-1-YL]methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The dibutylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Various reagents, including halogens and nucleophiles, can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Compounds with different functional groups replacing the dibutylamino group.
Wissenschaftliche Forschungsanwendungen
[6-(Dibutylamino)naphthalen-1-YL]methanol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of [6-(Dibutylamino)naphthalen-1-YL]methanol involves its interaction with specific molecular targets and pathways. The compound can:
Bind to Receptors: Interact with cellular receptors, leading to changes in cellular signaling pathways.
Enzyme Inhibition: Inhibit specific enzymes, affecting metabolic processes.
Gene Expression: Influence gene expression by interacting with transcription factors or other regulatory proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- [6-(Diethylamino)naphthalen-1-YL]methanol
- [6-(Dipropylamino)naphthalen-1-YL]methanol
- [6-(Dimethylamino)naphthalen-1-YL]methanol
Uniqueness
[6-(Dibutylamino)naphthalen-1-YL]methanol is unique due to its specific substitution pattern and the presence of the dibutylamino group. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
591253-39-3 |
|---|---|
Molekularformel |
C19H27NO |
Molekulargewicht |
285.4 g/mol |
IUPAC-Name |
[6-(dibutylamino)naphthalen-1-yl]methanol |
InChI |
InChI=1S/C19H27NO/c1-3-5-12-20(13-6-4-2)18-10-11-19-16(14-18)8-7-9-17(19)15-21/h7-11,14,21H,3-6,12-13,15H2,1-2H3 |
InChI-Schlüssel |
LLDOZQMAZXHMGQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN(CCCC)C1=CC2=C(C=C1)C(=CC=C2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Acetamide,2-[(1,4,5,6,7,8-hexahydro-7-methyl-4-oxo[1]benzothieno[2,3-D]pyrimidin-2-YL)thio]-N,N-bis(isopropyl)-](/img/structure/B12591329.png)
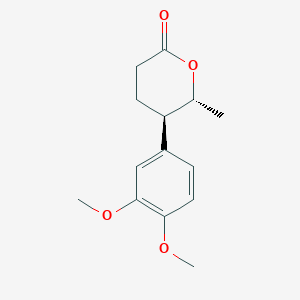
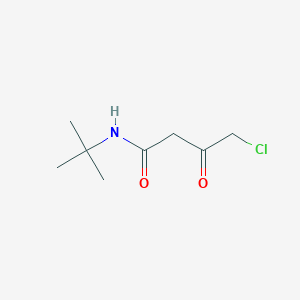
![5-[(6-Hydroxyhexyl)amino]-5-oxopentanoic acid](/img/structure/B12591347.png)
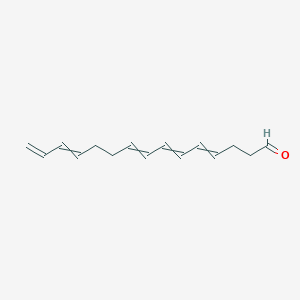
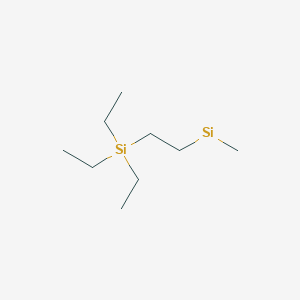


![N''-[(3-Hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]carbonohydrazonic diamide](/img/structure/B12591366.png)
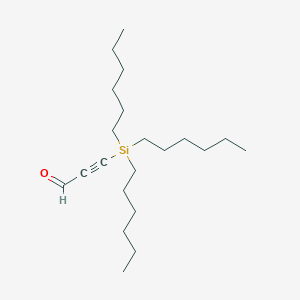
![tributyl-[(3S)-5-(1,3-dithian-2-yl)-3-methyl-2-methylidenepentyl]stannane](/img/structure/B12591380.png)
